
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is an organic compound that features a hydroxyphenyl group attached to a dihydroisoxazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the formation of the dihydroisoxazole ring followed by the introduction of the hydroxyphenyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dihydroisoxazole ring. This is followed by the introduction of the hydroxyphenyl group through electrophilic substitution reactions. The final step involves the addition of the acetic acid group through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The dihydroisoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the dihydroisoxazole ring can produce isoxazoline derivatives.
Scientific Research Applications
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the dihydroisoxazole ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: This compound shares the hydroxyphenyl and acetic acid moieties but lacks the dihydroisoxazole ring.
3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester: This compound is a methyl ester derivative of the target compound.
Uniqueness
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-8-3-1-7(2-4-8)10-5-9(16-12-10)6-11(14)15/h1-4,9,13H,5-6H2,(H,14,15) |
InChI Key |
WXEFTTZSUKSHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)
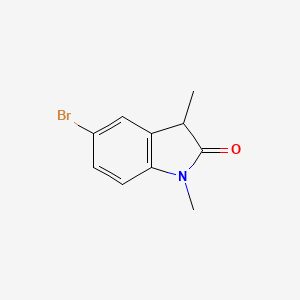
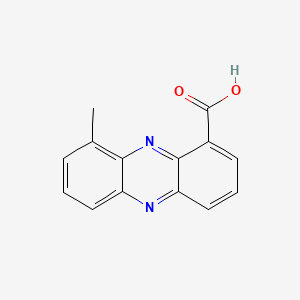
![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)
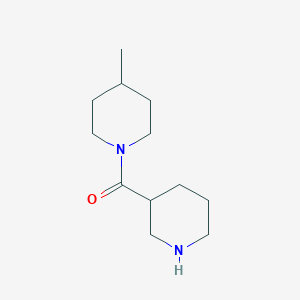
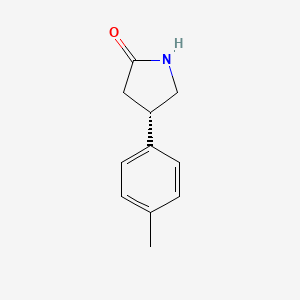
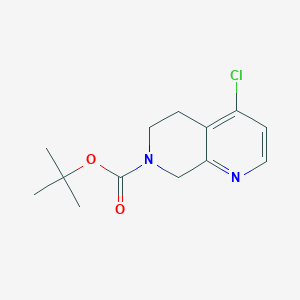
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)
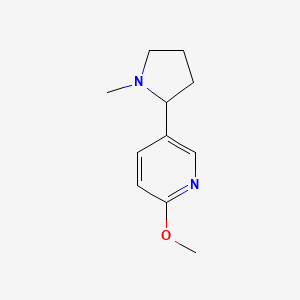

![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)

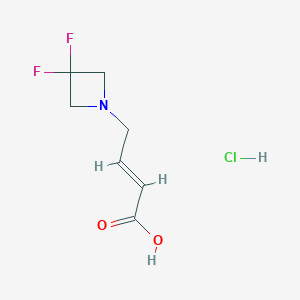
![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
